molecular formula C12H11BrClNO3 B6635494 (2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid

(2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid

Cat. No. B6635494
M. Wt: 332.58 g/mol
InChI Key: HOKBILYEXIQYIP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research. This compound is a pyrrolidine derivative that has been synthesized using various methods. The compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The mechanism of action of (2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells. The compound has also been shown to have an impact on the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
(2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes involved in the growth and proliferation of cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to have an impact on the expression of certain genes that are involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using (2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid in lab experiments is its potential use in the development of new anticancer drugs. The compound has been shown to exhibit potent antitumor and antiproliferative activities against various cancer cell lines. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

Several future directions can be explored in the research on (2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid. One of the significant areas of research is the development of new anticancer drugs based on this compound. Further studies can also be conducted to elucidate the mechanism of action of the compound and its impact on the expression of specific genes involved in the regulation of cell growth and differentiation. Additionally, studies can be conducted to improve the solubility and pharmacokinetic properties of the compound to enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, (2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has gained significant attention in scientific research. The compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The compound has been shown to exhibit potent antitumor and antiproliferative activities against various cancer cell lines and has potential use in the development of new anticancer drugs. Future studies can be conducted to elucidate the mechanism of action of the compound and improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of (2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid has been achieved using different methods. One of the commonly used methods involves the reaction of 3-bromo-5-chlorobenzoyl chloride with (R)-2-pyrrolidinylmethanol in the presence of a base. The resulting intermediate is then treated with a carboxylic acid to yield the final product.

Scientific Research Applications

(2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in medicinal chemistry. It has been shown to exhibit antitumor and antiproliferative activities against various cancer cell lines. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO3/c13-8-4-7(5-9(14)6-8)11(16)15-3-1-2-10(15)12(17)18/h4-6,10H,1-3H2,(H,17,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKBILYEXIQYIP-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C2=CC(=CC(=C2)Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-(3-bromo-5-chlorobenzoyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.